N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine
Description
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
N-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
InChI |
InChI=1S/C7H8N4/c1-8-7-10-9-6-4-2-3-5-11(6)7/h2-5H,1H3,(H,8,10) |
InChI Key |
KAKHWQPJTJRXQT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C2N1C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and results in good yields . Another method involves the nucleophilic displacement of chloromethyl derivatives with methyl amine, followed by reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-mediated synthesis is particularly advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Palladium-Catalyzed Hydrazide Addition
A palladium-catalyzed reaction of hydrazides with 2-chloropyridine forms the triazolo[4,3-a]pyridine core. This is followed by dehydration under microwave irradiation in acetic acid to yield the target compound .
| Reagents/Conditions | Key Steps |
|---|---|
| Pd catalyst, hydrazide, 2-chloropyridine | Chemoselective addition at hydrazide’s terminal nitrogen → Dehydration under microwave heating |
Hydrazine-Mediated Cyclization
This method involves:
-
Hydrazination : Reaction of 2-chloropyridine with hydrazine hydrate to form 2-hydrazinopyridine.
-
Chloroacetylation : Treatment with chloroacetyl chloride to introduce a chloromethyl group.
-
Cyclization : Reaction with POCl₃ to form the triazole ring.
-
Methylation : Nucleophilic displacement with methyl amine to introduce the methyl group .
| Step | Reagents | Conditions |
|---|---|---|
| Hydrazination | Hydrazine hydrate, i-propanol | Reflux |
| Chloroacetylation | Chloroacetyl chloride | Room temperature |
| Cyclization | POCl₃ | Microwave irradiation |
| Methylation | Methyl amine | Room temperature |
Electrochemical Cyclization
An alternative method employs electrochemical desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates under transition-metal-free conditions. This approach is scalable and avoids external oxidants .
Alkylation
Reaction with benzyl chlorides or other alkylating agents modifies the sulfonamide group, enabling diverse substitutions. For example, alkylation with benzyl chlorides in DMF/triethylamine yields N,N-disubstituted derivatives .
| Reagent | Product | Conditions |
|---|---|---|
| Benzyl chloride | N,N-Disubstituted sulfonamides | DMF, triethylamine |
Sulfonation and Amide Formation
Sulfonamide derivatives are synthesized by reacting intermediates with ortho-esters in DMF. Subsequent alkylation introduces benzyl groups, enhancing metabolic stability .
Acylation
The amino group can participate in acylation reactions using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) to form amide analogues .
Stability and Reactivity
The compound’s stability is influenced by hydrogen bonding (e.g., N–H⋯N interactions) and electron distribution, as evidenced by X-ray diffraction and NBO analysis . These interactions enhance its role as a ligand in metal coordination and biological systems .
Scientific Research Applications
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine is a triazolopyridine that has a triazole ring fused to a pyridine ring. The presence of nitrogen atoms in its structure gives it diverse chemical properties and biological activities. It has potential applications in medicinal chemistry and material science because of its ability to coordinate with metal ions and form complex compounds.
Pharmaceutical Development
This compound is a candidate for drug development targeting infections and cancer due to its biological activity.
- IDO1 Inhibitors Inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) are considered a promising strategy in cancer immunotherapy, boosting the immune response and working in synergy with other immunotherapeutic agents . this compound is a chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, so far underexploited among the heme binding moieties .
Ligand for Complexation
This compound can be employed as a ligand for complexation of d- and f- electron ions . The hydrogen atom of the amino group participates in the intermolecular hydrogen interaction for complexing of the metal ions. In such binding, the lone pairs of nitrogen atoms of the triazole ring can participate .
Other potential applications
- Catalysis and sensing Interaction studies have highlighted the ability of this compound to bind with different metal ions. The resulting complexes often exhibit enhanced stability and unique electronic properties that are beneficial for applications in catalysis and sensing.
- Enzyme inhibitor Studies exploring its interactions with biological targets have revealed insights into its mechanisms of action as an enzyme inhibitor.
- Cancer treatment agents Some [1,2,4]triazolo[4,3-a]pyridines are useful in the treatment of diseases such as cancer, in particular gastric, esophageal, NSCLC, melanoma, and pancreatic cancer .
Mechanism of Action
The mechanism of action of N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a dual c-Met/VEGFR-2 inhibitor, it binds to the active sites of these kinases, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells . The compound’s ability to intercalate with DNA also contributes to its anticancer properties .
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
Physicochemical Properties
Notes:
Antimalarial Activity
Triazolopyridines bearing sulfonamide moieties (e.g., 3-ethyl-N-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide) exhibit IC₅₀ values as low as 2.24 µM against Plasmodium falciparum .
Kinase Inhibition
Analogous compounds like 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine are explored as kinase inhibitors . The N-methyl group could reduce off-target interactions by sterically blocking non-specific binding.
Pharmacokinetic Considerations
- Hydrobromide Salts : The hydrobromide salt of [1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5595-14-2) improves aqueous solubility, a strategy applicable to N-methyl derivatives for drug formulation .
- Metabolic Stability : CF₃ and bromo substituents enhance resistance to oxidative metabolism, extending half-life .
Biological Activity
N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine is a heterocyclic compound belonging to the triazolopyridine family. Its unique structure, characterized by a triazole ring fused to a pyridine ring, positions it as a promising candidate in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound exhibits a unique configuration that allows it to interact with various biological targets. Its ability to form complexes with metal ions enhances its stability and electronic properties, making it suitable for applications in catalysis and sensing.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
| Crystal System | Monoclinic |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi. For instance, studies have shown that derivatives of triazolopyridine compounds can inhibit the growth of pathogens effectively .
Anticancer Activity
The compound has also demonstrated promising anticancer properties. In vitro studies have reported that it inhibits the proliferation of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.98 µM to 1.28 µM . The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.
Enzyme Inhibition
This compound acts as an enzyme inhibitor. It has been identified as a potential inhibitor for various enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting metabolic disorders and cancers .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets. For example, modifications at different positions on the triazole or pyridine rings can significantly alter the compound's potency and selectivity .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria.
- Anticancer Studies : Research involving the compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways.
- Enzyme Interaction : Molecular docking studies have shown that this compound binds effectively to target enzymes like c-Met and VEGFR-2.
Q & A
Q. What are the key considerations for synthesizing N-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-amine in a laboratory setting?
The synthesis typically involves multi-step reactions requiring optimization of temperature, solvent choice, and catalysts. For example, fused heterocyclic systems often necessitate regioselective cyclization steps. Purification methods such as column chromatography or recrystallization are critical to achieving >95% purity. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming regiochemistry and substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural elucidation. UV-Vis and IR spectroscopy can further characterize electronic properties and functional groups .
Q. What solvent systems are optimal for studying the solubility and stability of this compound?
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s heteroaromatic structure. Stability studies should assess degradation under varying pH (1–13) and temperature (4–60°C) using accelerated aging protocols. HPLC with UV detection at λ = 254 nm is recommended for degradation product analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using validated reference compounds (e.g., kinase inhibitors for enzyme assays) and perform dose-response curves (IC₅₀/EC₅₀). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Q. What strategies are recommended for optimizing the structure-activity relationship (SAR) of derivatives?
Systematic substitution at the triazole and pyridine rings can modulate bioactivity. For example:
- Position 6 : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity.
- N-Methyl group : Replace with bulkier substituents (e.g., cyclopropyl) to improve target selectivity. Evaluate derivatives using in vitro enzyme inhibition assays and computational docking to prioritize candidates .
Q. How can computational modeling predict the binding mode of this compound with target proteins?
Molecular docking (e.g., AutoDock Vina) with homology-modeled protein structures identifies key interactions (e.g., hydrogen bonds with catalytic lysine residues). Molecular dynamics (MD) simulations (50–100 ns) assess binding stability. Quantitative structure-activity relationship (QSAR) models incorporating Hammett constants (σ) and logP values further refine predictions .
Q. What experimental approaches validate the compound’s role in modulating specific signaling pathways?
Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins post-treatment. CRISPR-Cas9 knockout of putative targets (e.g., kinases) confirms mechanism. In vivo efficacy studies in xenograft models with pharmacokinetic profiling (Cmax, AUC) establish therapeutic relevance .
Methodological Tables
Q. Table 1. Comparative Reaction Conditions for Derivative Synthesis
| Position Modified | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Triazole N-Methyl | LiAlH₄ in THF, 0°C | 62 | 98 | |
| Pyridine C-6 | Pd/C, H₂, EtOH, 50°C | 78 | 95 |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, triazole-H) | Confirms triazole ring |
| HRMS | m/z 162.19 [M+H]⁺ | Validates molecular formula |
| IR | 3350 cm⁻¹ (N-H stretch) | Indicates amine functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
